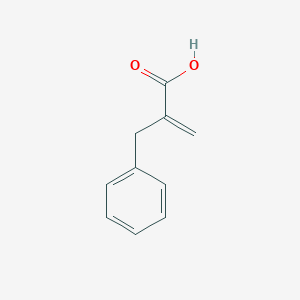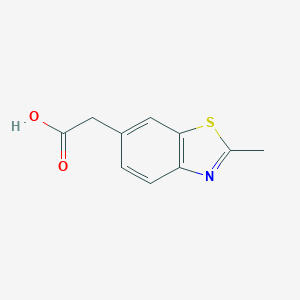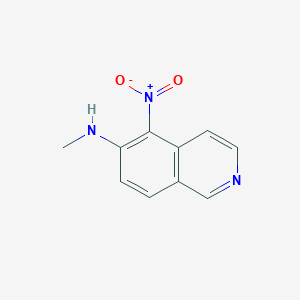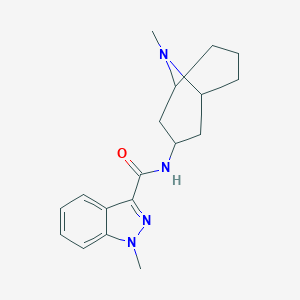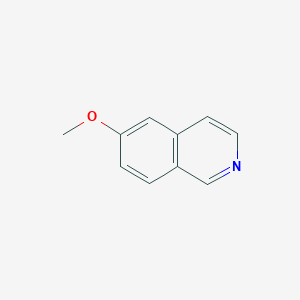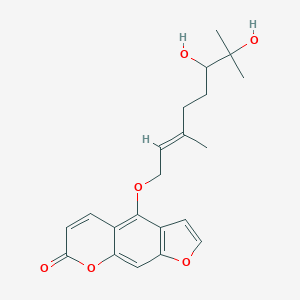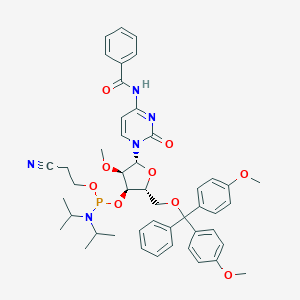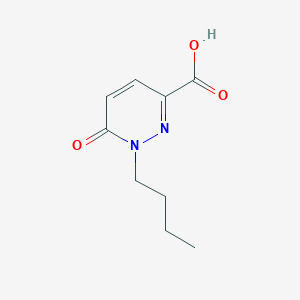
1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and related compounds often involves the condensation of β-keto acids or their derivatives with hydrazines. For example, the synthesis of similar compounds involves refluxing β-benzoylpropionic acid with carbohydrazide in the presence of sodium acetate in absolute ethanol, showcasing a common strategy for synthesizing dihydropyridazine derivatives through condensation reactions under specific conditions (Mishra et al., 2010).
Molecular Structure Analysis
The molecular structure of dihydropyridazine derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods provide detailed insights into the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the compound. The establishment of the structure through these techniques is crucial for understanding the compound's reactivity and properties (Mishra et al., 2010).
Chemical Reactions and Properties
Dihydropyridazine compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations leading to diverse derivatives with potential biological activities. Their reactivity is often explored to synthesize novel compounds with antibacterial properties or to serve as intermediates in the synthesis of more complex molecules. For instance, derivatives of dihydropyridazine have shown interesting antibacterial activity against both gram-positive and gram-negative organisms, highlighting the chemical versatility of this class (Nagawade et al., 2005).
科学的研究の応用
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, serves as a versatile chemical precursor in drug synthesis due to its carbonyl and carboxyl functional groups. It is used directly in synthesizing drugs and related derivatives for drug synthesis, such as paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV after amidation. LEV derivatives can act as linkers in pharmaceutical intermediates or modify chemical reagents, facilitating the synthesis of medicinally active functional groups and reducing synthesis costs (Zhang et al., 2021).
Natural Neo Acids and Alkanes in Biological Activities
Over 260 naturally occurring neo fatty acids and neo alkanes, along with their derivatives, demonstrate various biological activities. These compounds, isolated from diverse biological sources, show potential as antioxidants, and have anticancer, antimicrobial, and antibacterial properties. Certain synthetic compounds with a tertiary butyl group(s) also exhibit high biological activity. Neo fatty acid derivatives find applications in cosmetics, agronomy, and pharmaceutical industries, showcasing the potential of structural derivatives in enhancing biological activities (Dembitsky, 2006).
Oxadiazole Derivatives in Metal-Ion Sensing
Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, are notable for their broad range of applications in pharmacology, polymers, and organic electronics. These compounds are valuable building blocks for developing chemosensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. They have been explored for selective metal-ion sensing, highlighting their utility in environmental monitoring and analytical chemistry (Sharma et al., 2022).
特性
IUPAC Name |
1-butyl-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLRCBYUYKMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365730 |
Source


|
| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
CAS RN |
103854-71-3 |
Source


|
| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

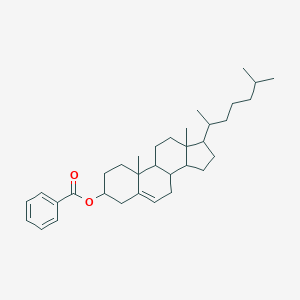
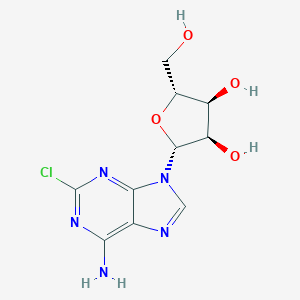
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
